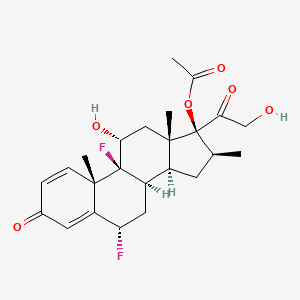
Triamcinolone 16-Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triamcinolone 16-Acetate is a synthetic corticosteroid derived from triamcinolone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is widely used in the treatment of various inflammatory and autoimmune conditions, including skin disorders, allergic reactions, and arthritis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triamcinolone 16-Acetate involves multiple steps, starting from the basic steroid structure. The key steps include the introduction of the acetate group at the 16th position and the fluorination at the 9th position. Common reagents used in these reactions include acetic anhydride, pyridine, and fluorinating agents like hydrogen fluoride or diethylaminosulfur trifluoride. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques like crystallization and chromatography to remove impurities and achieve the desired pharmaceutical grade .
化学反応の分析
Types of Reactions
Triamcinolone 16-Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones.
Reduction: Reduction reactions can convert ketones back to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents such as hydrogen fluoride and acetylating agents like acetic anhydride are employed.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can alter its pharmacological properties .
科学的研究の応用
Triamcinolone 16-Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: The compound is used to study the effects of corticosteroids on cellular processes, including inflammation and immune response.
Medicine: this compound is extensively used in clinical research to develop new treatments for inflammatory and autoimmune diseases.
Industry: It is used in the formulation of various pharmaceutical products, including creams, ointments, and injections
作用機序
Triamcinolone 16-Acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of specific genes, resulting in the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins. The compound also stabilizes lysosomal membranes and reduces capillary permeability, further contributing to its anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Prednisone: Another corticosteroid with similar anti-inflammatory properties but different potency and side effect profile.
Hydrocortisone: A less potent corticosteroid often used for milder inflammatory conditions.
Dexamethasone: A more potent corticosteroid with a longer duration of action compared to Triamcinolone 16-Acetate
Uniqueness
This compound is unique due to its specific structural modifications, including the acetate group at the 16th position and the fluorine atom at the 9th position. These modifications enhance its potency and duration of action, making it more effective for certain conditions compared to other corticosteroids .
特性
分子式 |
C23H29FO7 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C23H29FO7/c1-12(26)31-19-9-16-15-5-4-13-8-14(27)6-7-20(13,2)22(15,24)17(28)10-21(16,3)23(19,30)18(29)11-25/h6-8,15-17,19,25,28,30H,4-5,9-11H2,1-3H3/t15-,16-,17-,19+,20-,21-,22-,23+/m0/s1 |
InChIキー |
QTIAMYHXQKZZDN-MLGNIEKNSA-N |
異性体SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C |
正規SMILES |
CC(=O)OC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13416003.png)


![copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride](/img/structure/B13416031.png)



![[2-[(6S,8S,9S,10R,11R,12R,13S,14S,16R,17S)-6,12-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate](/img/structure/B13416050.png)
![2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol](/img/structure/B13416056.png)
![Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B13416063.png)
![Methyl [[1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]amino](oxo)acetate](/img/structure/B13416067.png)
![5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B13416070.png)

